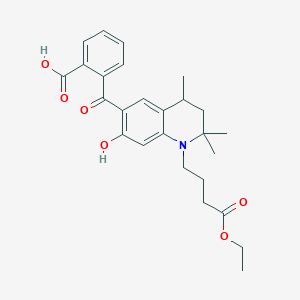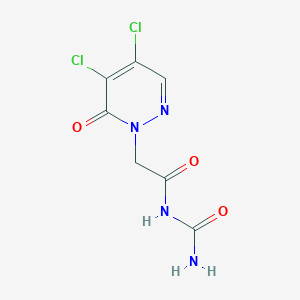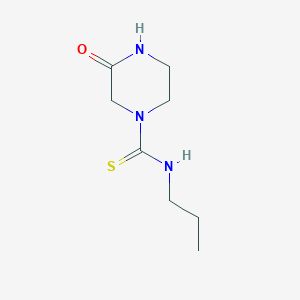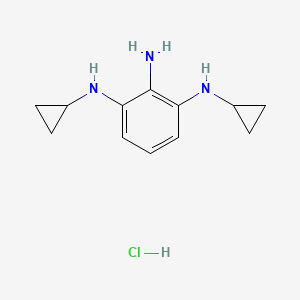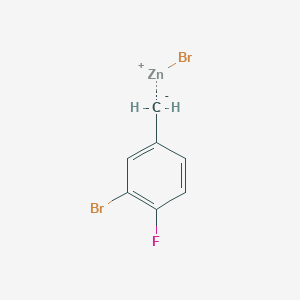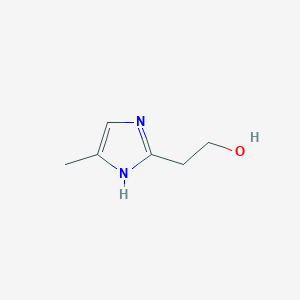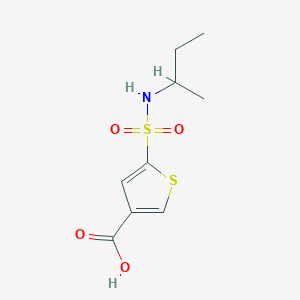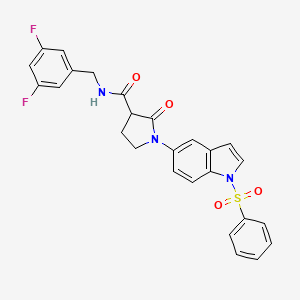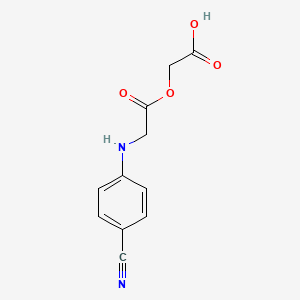![molecular formula C10H18N2O3 B14900920 (2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is a complex organic compound with a unique structure that includes an amino group, a hydroxymethyl group, and a hexahydrocyclopenta[b]pyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the hexahydrocyclopenta[b]pyrrole ring system, followed by the introduction of the amino and hydroxymethyl groups. Common reagents used in these reactions include reducing agents, protecting groups, and catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlling temperature, pH, and solvent choice to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while nucleophilic substitution at the amino group can introduce various functional groups.
科学研究应用
Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved can vary depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate: This compound is unique due to its specific stereochemistry and functional groups.
Other Hexahydrocyclopenta[b]pyrrole Derivatives: These compounds may have similar ring structures but differ in the functional groups attached, leading to different chemical and biological properties.
Uniqueness
The uniqueness of Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate lies in its combination of functional groups and stereochemistry, which can result in specific interactions with biological targets and unique reactivity in chemical reactions.
属性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-15-10(14)12-7-4-2-3-6(7)9(11)8(12)5-13/h6-9,13H,2-5,11H2,1H3/t6-,7+,8-,9-/m0/s1 |
InChI 键 |
QLCLPYGNXAESPF-KZVJFYERSA-N |
手性 SMILES |
COC(=O)N1[C@@H]2CCC[C@@H]2[C@@H]([C@@H]1CO)N |
规范 SMILES |
COC(=O)N1C2CCCC2C(C1CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



